

3-Fluoro-4-hydroxybenzonitrile physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-4-hydroxybenzonitrile

Cat. No.: B1304121

[Get Quote](#)

An In-depth Technical Guide to 3-Fluoro-4-hydroxybenzonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **3-Fluoro-4-hydroxybenzonitrile** (CAS No. 405-04-9), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and material science. Also known as 4-Cyano-2-fluorophenol, this compound's unique trifunctional architecture—featuring a nitrile, a hydroxyl group, and a fluorine atom on an aromatic ring—imparts distinct reactivity and makes it a valuable building block in advanced organic synthesis. This document delves into its core physicochemical properties, spectroscopic signature, a validated synthesis protocol, key chemical reactions, and critical safety considerations, offering field-proven insights grounded in authoritative data.

Introduction: The Strategic Importance of a Fluorinated Phenol

3-Fluoro-4-hydroxybenzonitrile is a highly functionalized aromatic compound whose strategic importance has grown significantly in medicinal chemistry, agrochemical development, and

material science.[1][2] The presence of a fluorine atom, a hydroxyl group, and a nitrile moiety creates a versatile scaffold for complex molecular engineering.

The fluorine atom enhances metabolic stability, binding affinity, and lipophilicity in drug candidates, properties highly sought after in modern pharmaceutical design.[1] The hydroxyl and nitrile groups serve as reactive handles for a wide array of chemical transformations, enabling its use as a key intermediate in the synthesis of pharmaceuticals (particularly for neurological disorders), advanced polymers, and liquid crystals.[1][3] This guide serves as a foundational resource for leveraging the unique potential of this compound in research and development.

Molecular and Physicochemical Profile

The compound exists as a white to off-white crystalline solid under standard conditions.[1] Its core structure consists of a benzene ring substituted with fluorine at position 3, a hydroxyl group at position 4, and a nitrile group at position 1.

Caption: 2D Structure of **3-Fluoro-4-hydroxybenzonitrile**.

The key physicochemical properties are summarized below, providing a quick reference for experimental design.

Property	Value	Source(s)
CAS Number	405-04-9	[1] [4] [5]
Molecular Formula	C ₇ H ₄ FNO	[1] [4]
Molecular Weight	137.11 g/mol	[1] [4] [6]
Appearance	White to almost white powder/crystal	[1]
Melting Point	133 - 138 °C	[1] [7]
Boiling Point	~253.9 °C (Predicted)	[7] [8]
Solubility	Soluble in Methanol	[7]
pKa	6.58 ± 0.18 (Predicted)	[7]
InChIKey	DPSSSDFTLVUJDH-UHFFFAOYSA-N	[6]

Spectroscopic Profile: Identification and Structural Elucidation

Accurate spectroscopic analysis is fundamental for confirming the identity and purity of **3-Fluoro-4-hydroxybenzonitrile**. The following data, predicted from first principles and analysis of analogous structures, serves as a reliable guide for characterization.[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. The electronic environment created by the three different substituents results in a highly informative spectrum.

- ¹H NMR: The proton spectrum will show distinct signals for the three aromatic protons and a broad signal for the phenolic proton. The electron-withdrawing nature of the fluorine and nitrile groups deshields adjacent protons, shifting them downfield, while the hydroxyl group has a donating effect.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic H (Position 2)	7.2 - 7.4	Doublet of doublets (dd)
Aromatic H (Position 5)	7.0 - 7.2	Doublet (d)
Aromatic H (Position 6)	7.3 - 7.5	Doublet of doublets (dd)

| Hydroxyl (-OH) | 9.5 - 11.0 | Broad singlet (s) |

- ^{13}C NMR: The carbon spectrum will display seven unique signals. The carbon attached to the fluorine will show a large one-bond coupling constant ($^1\text{J-CF}$).

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-CN (Nitrile)	115 - 120
C-F (Fluorine-bearing)	155 - 160 (d, $^1\text{J-CF} \approx 240\text{-}250$ Hz)
C-OH (Hydroxyl-bearing)	150 - 155
C-H (Aromatic)	110 - 130

| C-quat (Aromatic) | 100 - 110 |

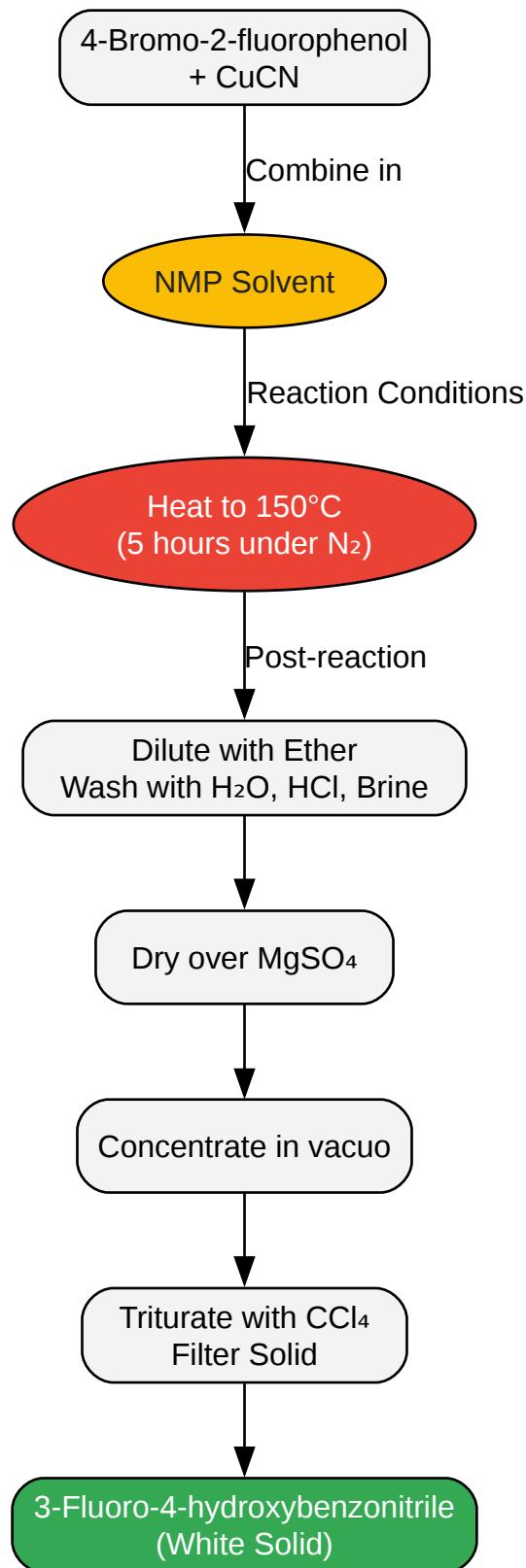
Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Phenolic)	3200 - 3600	Strong, Broad
C≡N Stretch (Nitrile)	2220 - 2240	Strong, Sharp
C=C Stretch (Aromatic)	1500 - 1600	Medium to Strong
C-F Stretch	1200 - 1300	Strong
C-O Stretch (Phenolic)	1150 - 1250	Strong

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a prominent molecular ion peak and predictable fragmentation patterns.


m/z Value	Assignment	Notes
137	[M] ⁺	Molecular Ion Peak
109	[M - CO] ⁺	Loss of carbon monoxide
110	[M - HCN] ⁺	Loss of hydrogen cyanide

Synthesis and Reactivity

A robust and scalable synthesis is critical for the utility of any chemical intermediate.

Reference Synthetic Protocol: Rosenmund-von Braun Reaction

A common and effective method for synthesizing **3-Fluoro-4-hydroxybenzonitrile** is the cyanation of a halogenated precursor, such as 4-Bromo-2-fluorophenol, using copper(I) cyanide.^[6] This reaction proceeds effectively in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Fluoro-4-hydroxybenzonitrile**.

Step-by-Step Experimental Protocol: Causality: This protocol is based on a well-established nucleophilic aromatic substitution reaction where cyanide displaces bromide, facilitated by a copper catalyst. NMP is chosen for its ability to dissolve the reactants and its high boiling point, which is necessary to drive the reaction to completion.

- **Reaction Setup:** To a flask equipped with a stirrer and under a nitrogen atmosphere, combine 4-Bromo-2-fluorophenol (10 mL, 91 mmol) and copper(I) cyanide (CuCN) (9.85 g, 0.11 mol) in N-Methyl-2-pyrrolidone (NMP) (75 mL).[6]
- **Heating:** Heat the stirred mixture to 150°C for 5 hours. The nitrogen atmosphere is critical to prevent oxidation.
- **Quenching and Extraction:** Cool the reaction mixture and dilute it with diethyl ether (200 mL). The residue is further washed with another 200 mL of ether.[6]
- **Aqueous Wash:** Combine the ether extracts and wash sequentially with water, 1N HCl solution, water, and finally brine. This removes residual NMP, unreacted salts, and other aqueous-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.[6]
- **Purification:** The resulting crude solid is triturated in carbon tetrachloride and filtered to yield the pure **3-Fluoro-4-hydroxybenzonitrile** as a white solid (Typical yield: ~72%).[6]

Chemical Reactivity

The molecule's utility stems from the differential reactivity of its functional groups:

- **Hydroxyl Group:** The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, a potent nucleophile for ether synthesis (Williamson ether synthesis). It can also be acylated to form esters.
- **Nitrile Group:** The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine.

- Aromatic Ring: The ring is activated towards electrophilic substitution, with the hydroxyl group being a strong activating director and the fluorine and nitrile groups being deactivating. It can also participate in nucleophilic aromatic substitution, particularly at the position ortho or para to the electron-withdrawing groups.

Applications in Research and Development

3-Fluoro-4-hydroxybenzonitrile is not an end-product but a high-value intermediate.

- Pharmaceutical Development: It is a key building block for synthesizing complex pharmaceutical agents. Its structure is incorporated into molecules targeting neurological disorders, where the fluorinated moiety can improve blood-brain barrier penetration and metabolic stability.[\[1\]](#)
- Agrochemicals: The compound is used to design and synthesize novel herbicides and pesticides. The specific arrangement of functional groups can be tailored to enhance efficacy and selectivity for biological targets.[\[1\]](#)
- Material Science: It serves as a precursor for specialty polymers and coatings that require high chemical resistance and durability.[\[1\]](#) It is also used in the synthesis of liquid crystal materials, where the rigid, polar structure is advantageous.[\[3\]](#)

Safety and Handling

As with any laboratory chemical, proper handling is paramount. **3-Fluoro-4-hydroxybenzonitrile** is classified as toxic and an irritant.

GHS Hazard Information:

Hazard Class	GHS Statement	Pictogram
Acute Toxicity	H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.	
Skin Irritation	H315: Causes skin irritation.	!
Eye Irritation	H319: Causes serious eye irritation.	!
Target Organ Toxicity	May cause respiratory irritation.	!

Data sourced from PubChem and Fisher Scientific SDS.[\[4\]](#)[\[10\]](#)[\[11\]](#)

Recommended Handling Procedures:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[10\]](#)[\[12\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[11\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[\[11\]](#)[\[12\]](#) A NIOSH/MSHA-approved respirator should be used if dust inhalation is possible.[\[11\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[1\]](#)[\[7\]](#)[\[10\]](#) Keep away from incompatible materials and foodstuffs.
- Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[\[11\]](#)

Conclusion

3-Fluoro-4-hydroxybenzonitrile is a versatile and powerful chemical tool for the modern researcher. Its distinct combination of reactive functional groups, coupled with the beneficial properties imparted by fluorine, makes it an indispensable intermediate in the creation of novel molecules with applications spanning from life-saving pharmaceuticals to advanced materials.

A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is the first step toward unlocking its full scientific potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 4. 3-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2782944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Fluoro-4-hydroxybenzonitrile CAS#: 405-04-9 [m.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [3-Fluoro-4-hydroxybenzonitrile physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304121#3-fluoro-4-hydroxybenzonitrile-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com